molecular formula C35H32N2O6 B13396742 N,N'-Bis-Fmoc-D-ornithine

N,N'-Bis-Fmoc-D-ornithine

Cat. No.: B13396742
M. Wt: 576.6 g/mol
InChI Key: HFKOCIWEYMAENQ-UHFFFAOYSA-N
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Description

N,N’-Bis-Fmoc-D-ornithine: is a derivative of the amino acid ornithine, where the amino groups are protected by fluorenylmethyloxycarbonyl (Fmoc) groups. This compound is primarily used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under mildly basic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis-Fmoc-D-ornithine typically involves the protection of the amino groups of D-ornithine with Fmoc groups. This can be achieved through the reaction of D-ornithine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction proceeds under mild conditions, ensuring high yields and purity.

Industrial Production Methods: Industrial production of N,N’-Bis-Fmoc-D-ornithine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring consistent quality and high throughput .

Mechanism of Action

The mechanism of action of N,N’-Bis-Fmoc-D-ornithine involves the protection of amino groups with Fmoc groups, which can be selectively removed under basic conditions. This allows for the stepwise assembly of peptides on a solid support, facilitating the synthesis of complex peptide sequences . The Fmoc groups prevent unwanted side reactions during peptide synthesis, ensuring high purity and yield .

Properties

IUPAC Name

2,5-bis(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H32N2O6/c38-33(39)32(37-35(41)43-21-31-28-16-7-3-12-24(28)25-13-4-8-17-29(25)31)18-9-19-36-34(40)42-20-30-26-14-5-1-10-22(26)23-11-2-6-15-27(23)30/h1-8,10-17,30-32H,9,18-21H2,(H,36,40)(H,37,41)(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKOCIWEYMAENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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